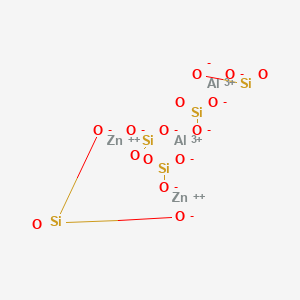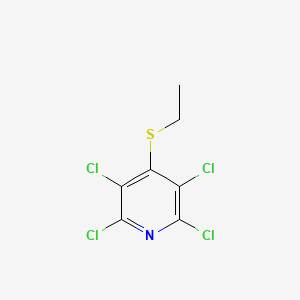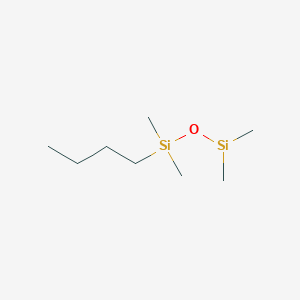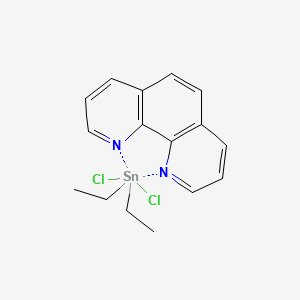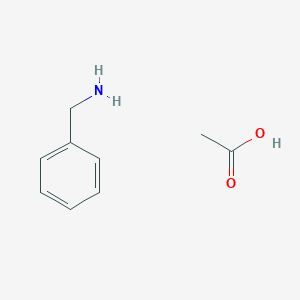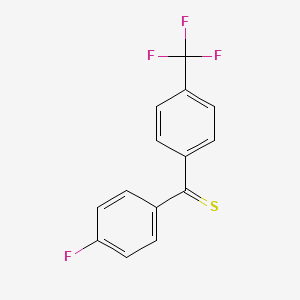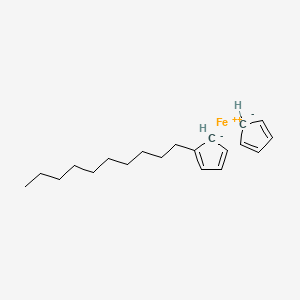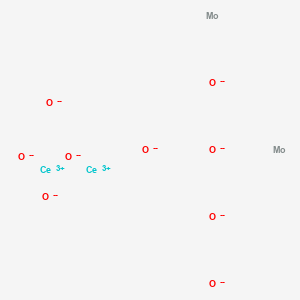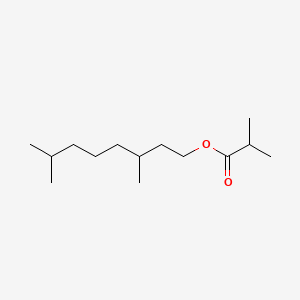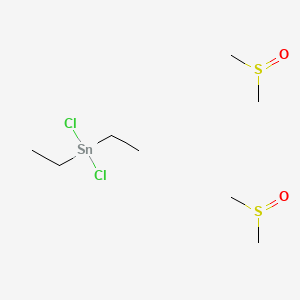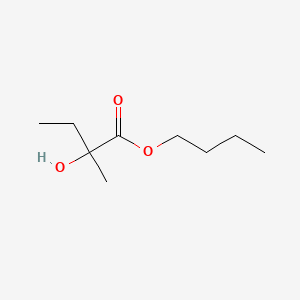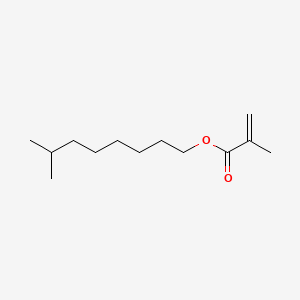
Isononyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl methacrylate is an organic compound with the molecular formula C13H24O2. It is a methacrylate ester derived from methacrylic acid and isononyl alcohol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their excellent properties such as flexibility, durability, and resistance to environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isononyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and isononyl alcohol are fed into a reactor. The reaction is catalyzed by a strong acid, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Isononyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate group reacts with other monomers to form polymers. This reaction is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, ethyl acetate.
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere to prevent unwanted side reactions.
Major Products: The primary products of these reactions are polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Isononyl methacrylate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The primary mechanism of action of isononyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is facilitated by initiators that generate free radicals under specific conditions .
Molecular Targets and Pathways: The molecular target of this compound is the methacrylate group, which undergoes polymerization. The pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
Comparaison Avec Des Composés Similaires
- Isobornyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Comparison: Isononyl methacrylate is unique due to its longer alkyl chain compared to other methacrylate esters. This gives it distinct properties such as increased flexibility and lower glass transition temperature. Additionally, its polymers exhibit enhanced resistance to environmental factors, making it suitable for applications requiring durability .
Propriétés
Numéro CAS |
85005-57-8 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
7-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3 |
Clé InChI |
XFZOHDFQOOTHRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


